![molecular formula C9H13N3O B2529892 2-[(2-甲基苯基)氨基]乙酰肼 CAS No. 112255-66-0](/img/structure/B2529892.png)

2-[(2-甲基苯基)氨基]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

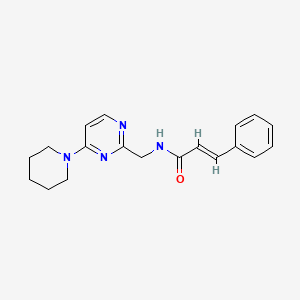

The compound "2-[(2-Methylphenyl)amino]acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential in creating low-toxic and highly active substances. These compounds have been extensively studied due to their high biological activity and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

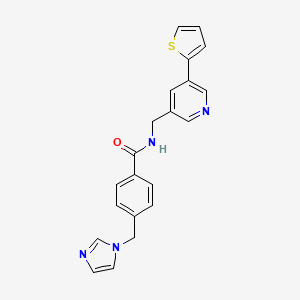

The synthesis of acetohydrazide derivatives typically involves the reaction of acetohydrazide with various substituents. For instance, in one study, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide was reacted with various substituted aldehydes at elevated temperatures in methanol to yield substituted N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide derivatives . Another study reported the synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives by reacting 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides with aldehydes and ketones .

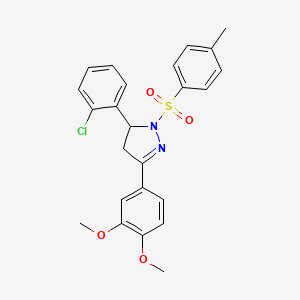

Molecular Structure Analysis

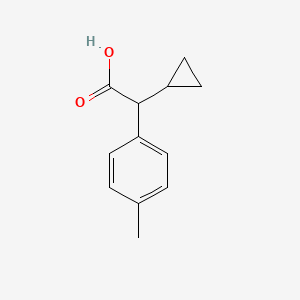

The molecular structure of acetohydrazide derivatives can be complex and is often determined using modern physico-chemical analysis methods such as elemental analysis, 1H-NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (2-methyl-phenoxy)-acetohydrazide was determined using single crystal x-ray diffraction, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

Acetohydrazide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The reaction conditions, such as temperature and the presence of catalysts, can significantly affect the yield and the formation of the desired products. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes did not require any acid or base catalyst and was found to be general for all the substituted benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are typically studied using various analytical techniques. For example, the melting point of the synthesized derivatives was determined using an automatic device, and their individuality was proved by HPLC-MS .

科学研究应用

非线性光学性质

由 2-[(2-甲基苯基)氨基]乙酰肼衍生的腙已被合成并研究其三阶非线性光学性质。这些化合物在特定波长下表现出双光子吸收,被认为是光学限幅器和光学开关等光学器件应用的潜在候选物 (Naseema 等人,2010)。

抗氧化活性

2-[(2-甲基苯基)氨基]乙酰肼的某些衍生物已显示出显着的抗氧化特性。例如,由 2-[(3-{2-[(4-甲基苯基)氨基]乙基}-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-基)硫代]乙酰肼合成的化合物在铁还原抗氧化剂能力测定中表现出比对照物质丁基羟基甲苯更高的抗氧化能力 (Šermukšnytė 等人,2022)。

抗炎活性

由 2-({5-[4-(吗啉-4-基)苯基]-1,3,4-恶二唑-2-基}氨基)乙酰肼衍生物合成的化合物已被研究其抗炎特性。这些化合物通过各种光谱研究进行表征,并进行体外和体内抗炎测试,表明具有开发新的生物活性物质的潜力 (Somashekhar & Kotnal,2019)。

抗菌活性

2-[(2-甲基苯基)氨基]乙酰肼的各种衍生物已被合成并测试其抗菌活性。例如,与氨苄西林相比,2-(4-氨基-3-(4-氯苯基)-5-氧代-4,5-二氢-1H-1,2,4-三唑-1-基)-N'-[(2,6-二卤苯基)-亚甲基]乙酰肼等化合物对测试微生物表现出良好的抗菌活性 (Demirbaş 等人,2010)。

抗利什曼原虫活性

2-(取代苯氧基)-N-[(芳基)亚甲基]乙酰肼的新类似物已被合成并评估其对利什曼原虫多诺万的体外抗利什曼原虫活性。某些化合物表现出有希望的抗利什曼原虫活性,表明对利什曼病具有潜在的治疗用途 (Ahsan 等人,2016)。

作用机制

Target of Action

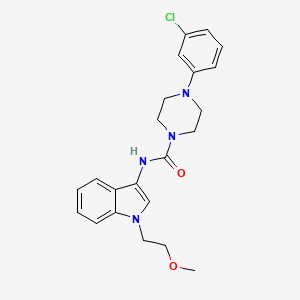

Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be proteins, enzymes, or even DNA sequences, and their role is usually to trigger or inhibit certain biological processes.

Mode of Action

The compound’s interaction with its targets could involve various types of chemical bonds, such as ionic or covalent bonds, and may result in changes to the target’s structure or function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated. These properties can greatly impact a compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-(2-methylanilino)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDPZHCDTYCNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)